molecular formula C13H17NO5S B8766764 Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B8766764
M. Wt: 299.34 g/mol
InChI Key: DFNSSEKQONZPCG-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique thiophene ring structure, which is substituted with ethoxycarbonyl and acetylamino groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative with ethoxycarbonyl and acetylamino groups under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized thiophene compounds .

Scientific Research Applications

Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate stands out due to its unique thiophene ring structure and specific functional groups.

Properties

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C13H17NO5S/c1-4-18-10(16)6-9(15)14-12-11(8(3)7-20-12)13(17)19-5-2/h7H,4-6H2,1-3H3,(H,14,15)

InChI Key

DFNSSEKQONZPCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C(=CS1)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-amino-4-methyl-thiophene-3-carboxylate, (27.0 mmol, 5.0 g), was heated in diethyl malonate (25 ml) at 180° C. for 3 hrs, and the formed ethanol was allowed to distil off. The oil bath temperature was lowered and diethyl malonate was distilled off at reduced pressure to give the intermediate malonic amide, 2-(2-ethoxycarbonyl-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester, as an oil that slowly crystallized upon standing (7.7 g, 95%). The malonic amide was dissolved in N,N-dimethylacetamide, (DMA, 40 ml), and sodium hydride (NaH 80%, 2.0 equiv. 54 mmol, 1.62 g) was added. The mixture was heated at 60° C. for 1 h. After cooling and addition of water (300 ml), the product was precipitated by addition of concentrated hydrochloric acid (HCl) to pH 1.5. The precipitate was collected by filtration and recrystallized from methyl isobutyl ketone giving 6,7-dihydro-4-hydroxy-3-methyl-6-oxo-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester (3.8 g, 56%). The carboxylic acid ethyl ester, (11.9 mmol, 3.02 g), was dissolved in DMA (40 ml) and NaH (2.1 equiv., 25 mmol, 750 mg) was added. The mixture was heated to 40° C. for 10 min. Thereafter it was cooled to 10° C. and dimethyl sulphate (1.2 equiv., 14.3 mmol, 1.37 ml) was added. The mixture was stirred at ambient temperature for 1 h and then cooled on an ice bath. Water (200 ml) was added and the mixture was acidified with 5 M HCl to pH 1.5. The precipitate was collected and recrystallized from toluene/heptane giving the title compound (2.4 g, 75%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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